Benzyl 3-cyanopyrrolidine-1-carboxylate

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

Benzyl 3-cyanopyrrolidine-1-carboxylate (CAS 188846-99-3), also known as 1-Cbz-3-cyanopyrrolidine, is a chiral pyrrolidine derivative characterized by a 3-cyano functional group and a benzyl carbamate (Cbz) protecting group on the nitrogen. With a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol , this compound is not an active pharmaceutical ingredient itself but rather a key synthetic intermediate and building block in medicinal chemistry.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 188846-99-3
Cat. No. B071299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-cyanopyrrolidine-1-carboxylate
CAS188846-99-3
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1CN(CC1C#N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
InChIKeyWNULFIVJZGZMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-cyanopyrrolidine-1-carboxylate (CAS 188846-99-3) as a Critical Chiral Building Block for DPP-IV Inhibitors and Beyond


Benzyl 3-cyanopyrrolidine-1-carboxylate (CAS 188846-99-3), also known as 1-Cbz-3-cyanopyrrolidine, is a chiral pyrrolidine derivative characterized by a 3-cyano functional group and a benzyl carbamate (Cbz) protecting group on the nitrogen . With a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol [1], this compound is not an active pharmaceutical ingredient itself but rather a key synthetic intermediate and building block in medicinal chemistry. Its primary utility lies in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of antidiabetic drugs, as the 3-cyanopyrrolidine core is a privileged scaffold for this target [2]. The presence of the Cbz protecting group allows for selective N-deprotection under mild hydrogenolysis conditions, a feature that is critical for multi-step synthetic sequences and differentiates it from other N-protected cyanopyrrolidine variants.

1
Cbz protecting group enables orthogonal hydrogenolysis deprotection in multi-step sequences
2
Key chiral intermediate for DPP-IV inhibitor synthesis and medicinal chemistry programs
3
Available as racemate for cost-effective scale-up; enantiopure forms also accessible

Why Benzyl 3-cyanopyrrolidine-1-carboxylate Cannot Be Simply Replaced by Boc- or Other N-Protected Analogs


In the context of synthesizing complex drug candidates, particularly those containing cyanopyrrolidine cores, the choice of the N-protecting group is not a trivial or interchangeable decision. The benzyl carbamate (Cbz) group in Benzyl 3-cyanopyrrolidine-1-carboxylate offers a unique deprotection profile that is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group commonly found in analogs like tert-butyl 3-cyanopyrrolidine-1-carboxylate (CAS 476493-40-0) . Cbz is cleaved by hydrogenolysis or strong acid, while Boc is removed under mild acidic conditions [1]. This orthogonality is a cornerstone of modern peptide and heterocycle synthesis, enabling selective, sequential deprotection in the presence of other sensitive functional groups. Attempting to substitute a Cbz-protected intermediate with a Boc-protected one in a synthetic route optimized for hydrogenolysis would lead to a dead-end, as the Boc group would either remain intact or be removed prematurely, often causing side reactions or low yields. The quantitative evidence below details the specific, verifiable differentiators that guide scientific procurement decisions away from generic alternatives.

This Product
Cbz-protected (hydrogenolysis labile): compatible with orthogonal deprotection routes
Boc-Protected Analog
Boc-protected (acid labile): deprotection orthogonality may not transfer; route compatibility requires review
Racemate (This Product)
Cost-effective for non-stereoselective targets; suitable for chiral resolution studies
Enantiopure Forms
Stereochemical requirements may limit direct substitution; enantiopure procurement carries significant cost differential
Similar CAS does not mean interchangeable product. Protecting-group orthogonality and stereochemical form directly determine route viability.

Quantitative Differentiation: Benzyl 3-cyanopyrrolidine-1-carboxylate vs. Closest Analogs


Orthogonal N-Deprotection: Cbz vs. Boc Strategy in Multi-Step DPP-IV Inhibitor Synthesis

The Cbz group in Benzyl 3-cyanopyrrolidine-1-carboxylate is quantitatively differentiated from the Boc group in the widely used analog tert-butyl 3-cyanopyrrolidine-1-carboxylate (CAS 476493-40-0) by its orthogonal deprotection chemistry . Cbz requires hydrogenolysis (H2, Pd/C) or treatment with strong acids (e.g., HBr/AcOH), while Boc is cleaved by mild acids (e.g., TFA or HCl/dioxane) [1]. This fundamental difference is not just a qualitative nuance; it has direct, quantifiable consequences on synthetic route viability and overall yield.

Deprotection Orthogonality
Head-to-head
Cbz: H2, Pd/C vs Boc: TFA, HCl
Orthogonal deprotection enables selective, sequential N-deprotection in multi-step synthesis
Route designed for hydrogenolysis may not transfer to Boc analogs
Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

Impact of Chirality: Enantiopure (R) vs. Racemic Procurement for Biological Activity

The target compound, Benzyl 3-cyanopyrrolidine-1-carboxylate (CAS 188846-99-3), is the racemic mixture. For applications requiring defined stereochemistry, such as the synthesis of chirally pure DPP-4 inhibitors like Vildagliptin, the enantiomerically pure forms are essential . The (R)-enantiomer, Benzyl (3R)-3-cyanopyrrolidine-1-carboxylate (CAS 329012-80-8), and the (S)-enantiomer (CAS 193693-69-5) are available at significantly higher cost, reflecting their greater synthetic value and the challenges of chiral resolution or asymmetric synthesis.

Enantiopure Cost Premium
Context-dependent
8.25× cost factor
(S)-enantiomer vs racemate cost differential informs stereochemical procurement strategy
Single-vendor pricing snapshot; verify at time of purchase
Chiral Chemistry Enantiomeric Purity Medicinal Chemistry

Validated Scalability: Multi-Gram Batch Production and Analytical Characterization

Unlike many boutique or custom-synthesized analogs, Benzyl 3-cyanopyrrolidine-1-carboxylate is commercially produced in batches suitable for medicinal chemistry and early preclinical development. The compound is offered at a standard purity of 98% by suppliers like Bidepharm, who provide batch-specific analytical data including NMR, HPLC, and GC . This level of quality control ensures reproducibility across experiments, a quantifiable advantage over lower-purity or uncharacterized material.

Batch Quality Control
Data to verify
98% purity Batch-specific COA available
Documented analytical history supports experimental reproducibility
NMR, HPLC, GC data provided per batch
Process Chemistry Quality Control Reproducibility

Primary Application Scenarios for Benzyl 3-cyanopyrrolidine-1-carboxylate Based on Demonstrated Differentiators


Synthesis of DPP-IV Inhibitors with Orthogonal Protecting Group Strategies

In multi-step syntheses of DPP-IV inhibitors, such as Vildagliptin and its analogs, Benzyl 3-cyanopyrrolidine-1-carboxylate serves as a key intermediate [1]. Its Cbz group allows for a late-stage hydrogenolysis deprotection step without affecting other acid-labile groups, a critical feature for maintaining the integrity of the 3-cyanopyrrolidine core [2]. This is the primary application area where this specific compound is irreplaceable by simpler Boc-protected alternatives.

Preparation of Enantiomerically Pure 3-Cyanopyrrolidine Building Blocks

The racemic Benzyl 3-cyanopyrrolidine-1-carboxylate can be used as a cost-effective starting material for chiral resolution studies or for the synthesis of non-stereoselective targets [1]. Alternatively, researchers can directly procure the more expensive, enantiopure (R)- or (S)- forms when stereochemistry is critical for downstream biological activity [2]. This flexibility allows for strategic allocation of research funds.

Medicinal Chemistry Library Synthesis and SAR Studies

The Cbz-protected 3-cyanopyrrolidine core is a versatile scaffold for creating diverse compound libraries through functionalization of the cyano group (e.g., conversion to tetrazole, amide, or amine) or after deprotection of the nitrogen [1]. Its availability in multi-gram quantities with high purity supports the rapid synthesis of analogs for structure-activity relationship (SAR) exploration, particularly in the development of new DPP-IV inhibitors or other serine protease inhibitors [2].

Application
Selection Property
Validation Focus
DPP-IV inhibitor synthesis
Protecting group orthogonality
Hydrogenolysis compatibility review
Chiral resolution studies
Stereochemical form selection
Enantiopurity and cost-benefit review
Medicinal chemistry SAR libraries
Core scaffold versatility
Batch reproducibility and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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